Altered Lipophilicity Profile: LogP and LogD Comparison vs. Non-Fluorinated Cyclopropanecarbaldehyde
2,2-Difluorocyclopropanecarbaldehyde exhibits a calculated XLogP3 value of 0.5 , whereas non-fluorinated cyclopropanecarbaldehyde (CAS 1489-69-6) has a substantially lower LogP of approximately -0.42 (predicted). This ~0.9 LogP unit increase represents a lipophilicity shift that can influence membrane permeability and distribution in biological systems. The measured LogD at pH 7.4 for the target compound is approximately 0.24, and at pH 5.5 is approximately 0.27 [1], providing a modest but quantifiable lipophilicity enhancement relative to non-fluorinated analogs while maintaining favorable aqueous solubility characteristics for a small-molecule aldehyde.
| Evidence Dimension | Lipophilicity (LogP / LogD) |
|---|---|
| Target Compound Data | XLogP3: 0.5; LogD (pH 7.4): 0.24; LogD (pH 5.5): 0.27 |
| Comparator Or Baseline | Cyclopropanecarbaldehyde (CAS 1489-69-6): LogP ~ -0.42 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.9 units (increased lipophilicity) |
| Conditions | Calculated XLogP3 using consensus algorithm; JChem-predicted LogD values |
Why This Matters
For medicinal chemistry campaigns, this ~0.9 LogP differential allows tuning of lipophilicity within lead optimization parameters while preserving the cyclopropane scaffold's conformational constraints.
- [1] ChemBase. 2,2-Difluorocyclopropane-1-carbaldehyde (CBID: 813843) Physicochemical Property Data. chembase.cn. View Source
